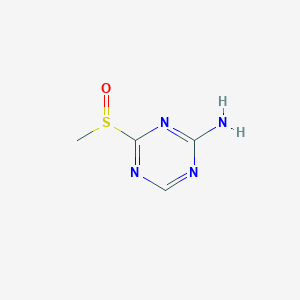

4-(Methylsulfinyl)-1,3,5-triazin-2-amine

Description

4-(Methylsulfinyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a methylsulfinyl (-S(O)CH₃) substituent at the 4-position of the 1,3,5-triazine core. The sulfinyl group introduces polarity and chirality, influencing both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula |

C4H6N4OS |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

4-methylsulfinyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C4H6N4OS/c1-10(9)4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |

InChI Key |

CWZNCJXVRRJROC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-(methylsulfinyl)-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution of the chlorine atom with the amine group.

Industrial Production Methods

On an industrial scale, the production of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Ammonia, amines, thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Formation of 4-(Methylsulfonyl)-1,3,5-triazin-2-amine.

Reduction: Formation of 4-(Methylthio)-1,3,5-triazin-2-amine.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

The compound has been investigated for its anticancer properties. Studies have highlighted its ability to induce apoptosis in cancer cells while inhibiting cell cycle progression. For instance, a study demonstrated that derivatives of 1,3,5-triazine exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Anticancer Activity of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 15 | CDK inhibition |

| Compound B | MCF-7 | 20 | Apoptosis induction |

| Compound C | MDA-MB-231 | 10 | Cell cycle arrest |

2. Neuroprotective Effects

Research has indicated that 4-(Methylsulfinyl)-1,3,5-triazin-2-amine may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells. Sulforaphane (a related isothiocyanate) derived from cruciferous vegetables has been studied for its neuroprotective effects against amyloid-beta toxicity in Alzheimer's disease models. This suggests that triazine derivatives could similarly offer protective benefits against neurodegenerative diseases .

3. Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory effects. In vivo studies demonstrated that certain triazine derivatives reduced inflammation in carrageenan-induced models of pain and swelling. The reduction in inflammatory markers indicates potential applications in treating inflammatory conditions .

Case Studies

Case Study 1: Anticancer Activity

A series of triazine derivatives were synthesized and tested for their anticancer activity against the HCT-116 and MCF-7 cell lines. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity. The most potent compound induced G0/G1 phase arrest and apoptosis through a p53-independent pathway .

Case Study 2: Neuroprotection

In a study examining the effects of sulforaphane on neurodegenerative disease models, it was found that treatment with this compound significantly reduced amyloid-beta-induced toxicity in neuronal cells. This highlights the potential for similar triazine compounds to be developed as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Triazine Derivatives

The oxidation state of sulfur in triazine substituents significantly impacts pharmacological profiles:

Key Findings :

- Thioether derivatives (e.g., 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine) are associated with agrochemical applications due to stability .

Piperazine- and Morpholine-Substituted Triazines

Piperazine and morpholine substituents enhance binding to CNS targets like 5-HT6 receptors:

Key Findings :

- Piperazine-substituted triazines (e.g., compound 2) show superior 5-HT6 receptor affinity and brain exposure, critical for procognitive effects in dementia .

- Morpholine derivatives demonstrate dual inhibition of SARS-CoV-2 3CLpro and RdRp, highlighting structural versatility .

Halogenated Aryl Triazines

Halogen substituents (e.g., Cl, F) enhance receptor binding and selectivity:

Key Findings :

- Chlorophenyl groups improve histamine H4 receptor antagonism, while fluorophenyl derivatives are explored in oncology .

ADMET Profiles

- Compound 2 (2,3-Dichlorophenoxy-piperazine triazine): High selectivity for 5-HT6R, low drug-drug interaction (DDI) risk, and 100% purity .

- Compound 3 (Phenoxy-piperazine triazine): Moderate hepatotoxicity but faster brain uptake in early phases .

- 4-(Methylsulfinyl) derivative : Predicted to have balanced ADMET due to sulfinyl’s polarity, though experimental data are needed.

Solubility and BBB Penetration

Biological Activity

4-(Methylsulfinyl)-1,3,5-triazin-2-amine, a compound belonging to the triazine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features a triazine core with a methylsulfinyl group at the 4-position. The general structure can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

-

Histamine H4 Receptor Antagonism :

- Recent studies have indicated that triazine derivatives can act as antagonists at the histamine H4 receptor (H4R). This receptor is implicated in inflammatory processes and immune response modulation. Antagonism of H4R has been linked to analgesic effects in various pain models .

- Activation of H4R influences chemotaxis and the release of inflammatory mediators such as cytokines (IL-4, IL-5, IL-6) from human mast cells .

-

Anticancer Activity :

- Triazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally similar to 4-(Methylsulfinyl)-1,3,5-triazin-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., colon cancer cells DLD-1 and HT-29) with IC50 values as low as 3.1 µM .

- Mechanistic studies suggest that these compounds induce apoptosis through pathways involving Bruton’s tyrosine kinase (BTK) inhibition .

- Enzyme Inhibition :

Table 1: Biological Activity Summary of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that 4-(Methylsulfinyl)-1,3,5-triazin-2-amine exhibits potent antiproliferative effects against colon cancer cell lines. The compound was tested alongside standard chemotherapeutics like 5-fluorouracil (5-FU), revealing a synergistic effect when combined with lower doses of 5-FU . Flow cytometry analyses indicated that the primary mechanism of action was apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for 4-(Methylsulfinyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step approach is typically employed:

Synthesis of the methylthio precursor : Adapt one-pot cotrimerization methods used for analogous triazines (e.g., reacting nitriles with guanidine derivatives under solvent-free conditions) .

Oxidation to sulfinyl : Treat the methylthio intermediate (e.g., 4-(Methylthio)-1,3,5-triazin-2-amine) with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via TLC to avoid overoxidation to sulfone byproducts.

- Key Factors : Temperature control during oxidation and stoichiometric precision (1:1 molar ratio of oxidant to substrate) are critical for maximizing yield (>70%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine?

- Methodological Answer :

- ¹H/¹³C NMR : The methylsulfinyl group (S(O)CH₃) exhibits distinct signals:

- ¹H: A singlet at δ ~2.7–3.0 ppm for the methyl group.

- ¹³C: A resonance at δ ~40–45 ppm for the sulfinyl-attached carbon .

- IR : Strong absorption at ~1030–1070 cm⁻¹ (S=O stretch).

- MS : Molecular ion peak [M+H]⁺ at m/z 187.04 (calculated for C₄H₇N₄OS). High-resolution MS (HRMS) confirms isotopic patterns .

Advanced Research Questions

Q. What strategies are effective in analyzing the electronic effects of the methylsulfinyl group on the reactivity of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine in nucleophilic substitution reactions?

- Methodological Answer :

- Comparative Reactivity Studies : Compare substitution rates with methylthio (SMe) and sulfone (SO₂Me) analogs. The sulfinyl group’s electron-withdrawing nature enhances electrophilicity at the triazine ring, accelerating reactions with amines or thiols.

- DFT Calculations : Use Gaussian09 to map electron density distributions and Fukui indices to predict reactive sites .

- Kinetic Profiling : Conduct time-resolved NMR to measure activation energy barriers for substitutions at the C-4 position .

Q. How can computational chemistry predict the binding affinity of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine derivatives to biological targets like histamine H₄ receptors (H4R) or PI3K/mTOR kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock derivatives into H4R (PDB: 5YGL) or PI3Kγ (PDB: 7JVR). Prioritize poses where the sulfinyl group forms hydrogen bonds with residues like Asp94 (H4R) or Lys802 (PI3Kγ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (ΔG) via MM-PBSA .

- SAR Analysis : Corporate bioactivity data from triazine-based H4R antagonists (e.g., 4-(4-Methylpiperazin-1-yl)-6-phenyl derivatives) to validate predictions .

Q. What experimental approaches resolve contradictions in reported biological activities of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine analogs across different studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., cAMP inhibition for H4R antagonism or kinase inhibition assays ).

- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out pharmacokinetic discrepancies.

- Crystallographic Validation : Solve co-crystal structures of active/inactive analogs with targets to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.